![molecular formula C20H14N2OS B2751229 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313549-64-3](/img/structure/B2751229.png)

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

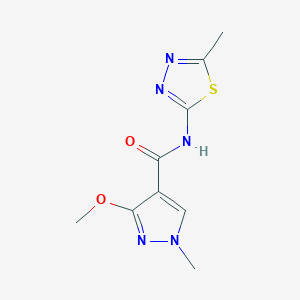

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C17H13NO . It is a derivative of benzamide, which is a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed based on its reactivity. As a benzamide derivative, it can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” has a molecular weight of 247.299 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.Aplicaciones Científicas De Investigación

- Antitubercular Agents : Researchers have designed and synthesized novel derivatives of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds could contribute to the development of more effective tuberculosis treatments.

- 1,3-Dipolar Cycloaddition Reactions : The compound was synthesized via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), demonstrating high regioselectivity and excellent yield . Such reactions are valuable in organic synthesis and drug discovery.

- α-Amino Phosphonic Esters : N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide contains an α-amino phosphonic ester moiety. Aminophosphonates and their derivatives have applications as peptide enzyme inhibitors and chelating agents .

- Chelation and Pharmacological Targets : Aminophosphonates, including N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide, exhibit chelating attributes and may interact with pharmacological targets . Further studies could explore their potential therapeutic applications.

- Hydrogen Bonding Interactions : Related derivatives, such as N-(8-fluoronaphthalen-1-yl)benzamide, have been designed to maximize amide-NH···F hydrogen bond interactions . Understanding these interactions contributes to crystal engineering and molecular design.

Medicinal Chemistry and Drug Development

Organic Synthesis and Click Chemistry

Phosphonate Chemistry

Biological Studies and Pharmacology

Crystal Engineering and Supramolecular Chemistry

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their function

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and affecting its activity .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.

Result of Action

Based on the effects of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCHJOSAXIWUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)

![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)